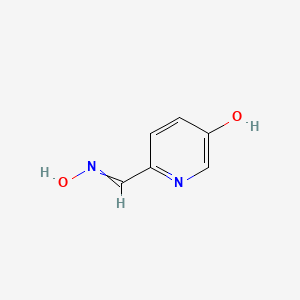

5-Hydroxypicolinaldehyde oxime

Description

Contextualization within Oxime Chemistry and Pyridine (B92270) Derivatives

5-Hydroxypicolinaldehyde (B1296277) oxime belongs to two important classes of organic compounds: oximes and pyridine derivatives. Oximes are characterized by the functional group RR'C=NOH and are typically formed through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). sigmaaldrich.com This functional group is known for its ability to form stable complexes with metal ions and its participation in various chemical reactions, including rearrangements and reductions to form amines. sigmaaldrich.com The presence of the oxime moiety in 5-Hydroxypicolinaldehyde oxime imparts it with the potential to act as a versatile ligand and a precursor for the synthesis of other nitrogen-containing compounds. nih.gov

Significance in Contemporary Chemical and Biochemical Research

The convergence of the oxime and substituted pyridine functionalities within a single molecule makes this compound a subject of considerable interest in modern research. Oximes are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. lookchem.comchemsrc.com Furthermore, certain oximes are utilized as reactivators of acetylcholinesterase, an enzyme inhibited by organophosphate nerve agents. scbt.comguidechem.com

The pyridine moiety, a common feature in FDA-approved drugs, contributes to the potential pharmacological relevance of its derivatives. sigmaaldrich.comscbt.com The combination of these two pharmacologically significant groups suggests that this compound could be a valuable building block in drug discovery programs. Researchers are exploring its potential as a chelating agent for metal ions, which has implications in areas such as catalysis, materials science, and the treatment of diseases related to metal ion imbalance. The study of such molecules contributes to a deeper understanding of structure-activity relationships and the design of novel therapeutic agents. ambeed.com

Scope and Objectives of Research Endeavors

Current and future research on this compound is focused on several key areas. A primary objective is the thorough characterization of its chemical and physical properties. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and, if possible, single-crystal X-ray diffraction to determine its precise three-dimensional structure. Current time information in Toronto, CA.

A significant area of investigation is its synthesis. While the general synthesis of oximes is well-established, research aims to develop efficient and scalable methods for the production of this compound. For instance, one patented method describes the synthesis of N-(5-Hydroxy-2-pyridinemethylene) hydroxylamine with a 78% yield by reacting 5-hydroxy-2-formylpyridine with hydroxylamine HCl in a sodium hydroxide (B78521) solution. ambeed.com

Furthermore, a major focus of research is the exploration of its biological activities. This involves screening the compound against various biological targets to identify any potential therapeutic applications. The structural alerts provided by the oxime and pyridine moieties guide these investigations towards areas such as enzyme inhibition, metal chelation therapy, and antimicrobial activity. The ultimate goal is to elucidate the full potential of this compound and its derivatives in chemistry and biomedicine.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol bldpharm.com |

| CAS Number | 147353-77-3 Current time information in Toronto, CA. |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have some solubility in polar organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

6-(hydroxyiminomethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H6N2O2/c9-6-2-1-5(3-8-10)7-4-6/h1-4,9-10H |

InChI Key |

DRAVSXXCLYDZJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1O)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydroxypicolinaldehyde Oxime and Its Precursors

Historical and Current Synthetic Routes to 5-Hydroxypicolinaldehyde (B1296277)

The synthesis of 5-Hydroxypicolinaldehyde, the direct precursor to the target oxime, is a critical first step. Various methods have been developed, ranging from classical laboratory techniques to more optimized, large-scale approaches.

Conventional Laboratory Preparations

Conventional methods for the synthesis of hydroxyaryl aldehydes, a class to which 5-Hydroxypicolinaldehyde belongs, often involve the formylation of a corresponding phenol (B47542) or a protected derivative. Techniques such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions are classical methods used for introducing a formyl (-CHO) group onto an aromatic ring. mdpi.com For instance, the ortho-formylation of a phenol with a free ortho position using formaldehyde (B43269) is a known route for producing 2-hydroxyarylaldehydes. google.com In the context of 5-Hydroxypicolinaldehyde, this would involve the formylation of 5-hydroxypyridine. However, the reactivity of the pyridine (B92270) ring and the directing effects of the hydroxyl and nitrogen groups must be carefully managed to achieve the desired 2-position selectivity.

Conversion of 5-Hydroxypicolinaldehyde to its Oxime

The transformation of the aldehyde to the oxime is a robust and well-understood chemical reaction. wikipedia.org This condensation reaction is a cornerstone of organic chemistry for its reliability and wide applicability. numberanalytics.comresearchgate.net

Oxime Formation Reactions and Conditions

The formation of an oxime involves the reaction of an aldehyde or ketone with hydroxylamine (B1172632) (NH₂OH), typically in the form of its hydrochloride salt (NH₂OH·HCl), to form the oxime and a molecule of water. wikipedia.orgbyjus.com The reaction is essentially a nucleophilic addition to the carbonyl group, followed by dehydration. youtube.com

A specific laboratory preparation for N-(5-hydroxy-2-pyridinemethylene) hydroxylamine (5-Hydroxypicolinaldehyde oxime) involves dissolving the starting aldehyde, 5-hydroxy-2-formylpyridine, in a dilute aqueous solution of sodium hydroxide (B78521). ambeed.com Hydroxylamine hydrochloride is then added to this solution. ambeed.com The reaction proceeds at room temperature, and the product precipitates from the solution over a few hours. ambeed.com This method has been reported to yield the desired oxime in good amounts, for example, a 78% yield was achieved when starting with 45 mmol of the aldehyde. ambeed.com

The reaction conditions, particularly pH, are crucial for successful oxime formation. numberanalytics.comyoutube.com The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic and susceptible to attack by the nitrogen of hydroxylamine. numberanalytics.com However, the pH must not be too low, as this would protonate the hydroxylamine, deactivating it as a nucleophile. youtube.com Therefore, the reaction is often carried out in a weakly acidic or buffered medium, or by using hydroxylamine hydrochloride with a base like pyridine or sodium hydroxide to neutralize the liberated HCl. ambeed.comnumberanalytics.comresearchgate.net

| Parameter | Condition | Source |

| Reactants | 5-hydroxy-2-formylpyridine, Hydroxylamine HCl | ambeed.com |

| Base | Sodium Hydroxide (2.5% w/w aqueous solution) | ambeed.com |

| Solvent | Water | ambeed.com |

| Temperature | Room Temperature | ambeed.com |

| Reaction Time | 3 hours | ambeed.com |

| Outcome | Precipitate of N-(5-hydroxy-2-pyridinemethylene) hydroxylamine | ambeed.com |

| Reported Yield | 78% | ambeed.com |

Stereochemical Considerations in Oxime Synthesis (E/Z Isomerism)

Oximes derived from aldehydes (aldoximes) can exist as two distinct geometric stereoisomers, designated as E and Z. wikipedia.org This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The two isomers differ in the spatial arrangement of the hydroxyl (-OH) group relative to the hydrogen atom and the organic side-chain attached to the double-bonded carbon. wikipedia.org

In many classical synthesis methods, a mixture of E and Z isomers is often produced. researchgate.net However, it is possible to develop synthetic routes that selectively yield one isomer over the other. researchgate.net The ratio of the isomers can be influenced by the reaction conditions, such as the solvent, temperature, and pH. Furthermore, specific synthetic pathways can be designed to favor the formation of either the E or Z isomer. For example, different reaction sequences or the use of specific reagents can provide high selectivity, yielding the desired isomer in high purity (e.g., >94%). The ability to selectively synthesize a specific isomer is important as the E and Z forms can have different physical properties and biological activities.

Advanced Synthetic Strategies for Functionalized this compound Derivatives

The this compound scaffold can be further modified to create a library of functionalized derivatives. These advanced strategies allow for the introduction of various chemical groups to tune the molecule's properties for specific applications, such as in medicinal chemistry or materials science. medcraveonline.comnsf.govjuniperpublishers.com

One common strategy is the synthesis of O-substituted oximes, also known as oxime ethers. wikipedia.org The hydroxyl group of the oxime can be alkylated or arylated to introduce new functional groups. For example, reacting the oxime with different alcohols can lead to a series of oxime ether derivatives. nih.gov

More advanced methods leverage the inherent reactivity of the oxime functional group itself. The N-O bond in oximes can be cleaved under photochemical or thermal conditions, generating iminyl radicals. nsf.gov These highly reactive intermediates can then participate in a variety of bond-forming reactions, including cyclizations and cross-coupling reactions, to build complex nitrogen-containing heterocyclic structures. nsf.gov Such strategies represent a powerful way to use the this compound core as a building block for diverse and complex molecular architectures. nsf.govresearchgate.net

Strategies for Incorporating Glycosyl Moieties

Glycosylation, the attachment of carbohydrate moieties, is a key strategy for modifying the physicochemical properties of a molecule. For this compound, this is typically achieved by creating stable covalent bonds between the pyridine core and a sugar unit, often through a linker.

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.orgorganic-chemistry.org This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org

A viable strategy for glycosylation of the this compound scaffold involves:

Functionalization of the Pyridine Ring: The precursor, 5-hydroxypicolinaldehyde, is first halogenated, typically with iodine or bromine, at a position on the pyridine ring that does not sterically hinder the aldehyde or hydroxyl group. The hydroxyl group may require a protecting group prior to this step.

Preparation of a Glycosyl Alkyne: A sugar molecule is modified to contain a terminal alkyne group. This is a common transformation in carbohydrate chemistry.

Coupling Reaction: The halogenated pyridine derivative is then coupled with the glycosyl alkyne using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, such as an amine (e.g., triethylamine). wikipedia.orglibretexts.org

Oxime Formation and Deprotection: Following the successful C-C bond formation, the aldehyde is converted to the oxime using hydroxylamine, and any protecting groups are removed to yield the final glycosylated this compound.

This methodology creates a rigid ethynyl (B1212043) linkage between the pyridine scaffold and the sugar moiety.

Table 1: Representative Sonogashira Cross-Coupling Reaction

| Component | Role | Example Reagent |

| Aryl Halide | Electrophile | 5-Hydroxy-X-picolinaldehyde (X=I, Br) |

| Alkyne | Nucleophile | Propargylated Glycoside |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄ |

| Copper Co-catalyst | Co-catalyst | Copper(I) Iodide (CuI) |

| Base/Solvent | Acid Scavenger | Triethylamine (TEA) or Diethylamine (DEA) |

The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry." acs.orgnih.govmdpi.com This reaction forms a stable 1,2,3-triazole ring, which acts as a robust linker between two different molecular fragments. researchgate.net The use of picolyl azides, where the pyridine ring itself can chelate the copper catalyst, has been shown to accelerate the reaction. acs.orgnih.gov

For glycosylation of this compound, two complementary pathways exist:

Pathway A: Pyridine-Azide + Glycosyl-Alkyne

The 5-hydroxypicolinaldehyde core is functionalized with an azide (B81097) group, for instance, by converting a hydroxymethyl group at the 6-position to an azidomethyl group.

A sugar is prepared with a terminal alkyne (a propargyl glycoside).

The two fragments are joined using CuAAC conditions (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) to form the 1,4-disubstituted triazole linkage. mdpi.com

The aldehyde is then converted to the oxime.

Pathway B: Pyridine-Alkyne + Glycosyl-Azide

The 5-hydroxypicolinaldehyde core is functionalized with a terminal alkyne.

A glycosyl azide is prepared from the corresponding sugar.

The components are reacted under standard CuAAC conditions.

The final oxime is formed.

This strategy is highly efficient and creates a stable, metabolically inert triazole linker. acs.orgmdpi.com

Table 2: Huisgen Cycloaddition Reaction Components

| Reactant 1 | Reactant 2 | Catalyst System | Linkage Formed |

| Azide-functionalized 5-hydroxypicolinaldehyde | Terminal alkyne-functionalized sugar | CuSO₄ / Sodium Ascorbate | 1,2,3-Triazole |

| Terminal alkyne-functionalized 5-hydroxypicolinaldehyde | Azide-functionalized sugar | CuSO₄ / Sodium Ascorbate | 1,2,3-Triazole |

Integration of Peripheral Site Ligands for Hybrid Architectures

The this compound scaffold possesses multiple heteroatoms (pyridine nitrogen, oxime nitrogen, and oxygen atoms) that can act as coordination sites for metal ions. This chelating ability allows for its use as a ligand in the construction of hybrid inorganic-organic architectures and polynuclear complexes. rsc.orgnih.gov Pyridine-alkoxide and pyridyl aldoxime ligands are well-known for their ability to form stable complexes with a variety of transition metals. rsc.orgnih.gov

The synthesis of these hybrid architectures generally involves the direct reaction of this compound with a metal salt in a suitable solvent. The oxime group can coordinate in its neutral (NOH) form or, upon deprotonation, as an oximato (NO⁻) anion, which can bridge multiple metal centers. nih.gov

For example, reacting this compound with cadmium(II) halides could lead to the formation of one-dimensional coordination polymers, similar to those observed with other pyridyl aldoximes. nih.gov The resulting structures are influenced by the choice of metal, the counter-ion, and the reaction conditions (e.g., pH, temperature, and solvent). The pyridine nitrogen and the oxime group create a stable five-membered chelate ring with the metal center.

Table 3: Potential Coordination Modes of this compound

| Functional Group | Atom | Role in Coordination |

| Pyridine | Nitrogen | N-donor, forms stable chelate ring |

| Oxime | Nitrogen | N-donor, part of chelate ring |

| Oxime | Oxygen | O-donor, can be bridging (oximato) |

| Hydroxyl | Oxygen | O-donor, potential for chelation or bridging |

Diversification via Donepezil-Based Scaffolds

Donepezil (B133215) is a key drug used for the management of Alzheimer's disease. nih.govnih.govnewdrugapprovals.org A common strategy in medicinal chemistry is to create hybrid molecules by combining the pharmacophore of a known drug with another bioactive scaffold. nih.govrsc.orgresearchgate.net Synthesizing hybrids of donepezil with this compound can be achieved by linking the two fragments through a stable covalent bond.

A general synthetic approach involves:

Functionalization of Donepezil: A derivative of donepezil is prepared with a reactive handle. For example, the N-benzyl group can be replaced with a fragment containing a terminal amine or carboxylic acid. nih.gov

Functionalization of the Oxime: The this compound (or its aldehyde precursor) is modified to contain a complementary functional group. For instance, the hydroxyl group could be alkylated with a linker arm ending in a carboxylic acid or an amine.

Coupling Reaction: The two functionalized fragments are joined using standard peptide coupling reagents (e.g., EDC/HOBt or T3P) if forming an amide bond, or via other established ligation chemistries. nih.gov For instance, an amine-functionalized donepezil fragment can be condensed with the aldehyde group of 5-hydroxypicolinaldehyde via reductive amination, followed by oximation of a remaining aldehyde or ketone.

This approach allows for the creation of a diverse library of hybrid compounds where the this compound moiety is systematically positioned relative to the core donepezil structure. nih.govrsc.org

Other Derivatization Pathways (e.g., Thiosemicarbazones)

Beyond glycosylation and hybrid formation, the aldehyde group of the precursor, 5-hydroxypicolinaldehyde, is amenable to other derivatizations. A notable example is the formation of thiosemicarbazones. nih.govnih.gov Thiosemicarbazones are a class of compounds known for their strong metal-chelating properties and diverse biological activities. nih.gov

The synthesis is typically a straightforward condensation reaction:

5-Hydroxypicolinaldehyde is reacted with thiosemicarbazide (B42300) (or a substituted thiosemicarbazide) in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. nih.gov

The reaction is usually catalyzed by a few drops of acid. nih.gov

The resulting 5-hydroxypicolinaldehyde thiosemicarbazone often precipitates from the reaction mixture and can be purified by recrystallization. nih.gov

This reaction replaces the oxime functional group with a thiosemicarbazone moiety, significantly altering the molecule's electronic and coordination properties. A clinical trial involving 5-hydroxypicolinaldehyde thiosemicarbazone has been reported, highlighting its relevance. nih.gov

Reactivity and Mechanistic Studies of 5 Hydroxypicolinaldehyde Oxime

Chemical Transformations of the Oxime Moiety

The oxime group (-CH=NOH) is a versatile functional group known to undergo a variety of chemical transformations. These reactions often involve the N-O bond, which is relatively weak and susceptible to cleavage.

Dehydroxylation Reactions

The dehydroxylation of oximes to yield nitriles is a common transformation. While specific studies on the dehydroxylation of 5-Hydroxypicolinaldehyde (B1296277) oxime are not extensively documented, the reaction can be achieved using various reagents. For instance, a chemoenzymatic cascade has been reported for the conversion of carboxylic acids to nitriles, where an intermediate aldoxime is dehydrated by an aldoxime dehydratase (Oxd). acs.org This enzymatic approach highlights a green alternative to traditional chemical methods. Small amounts of nitrile formation have also been observed as a result of thermal dehydration of oximes in a gas chromatography injector, indicating that heat can promote this transformation. acs.org

Acylation Processes on Coordinated Oximes

The acylation of oximes, particularly when coordinated to a metal center, is a known process. Research on platinum(II) complexes with functionalized oximes has shown that acylation can occur at the oxime's oxygen atom. mdpi.com For example, the acylation of a coordinated functionalized oxime in a platinum(II) complex has been achieved with high yield by refluxing in neat acetic anhydride. mdpi.com This process can sometimes lead to the loss of an acylated oxime ligand, resulting in the formation of a chloro-bridged dimer, likely due to steric demands of the acylated monomeric compound. mdpi.com While this has been demonstrated with other oximes, similar reactivity can be anticipated for 5-Hydroxypicolinaldehyde oxime when complexed with a suitable metal ion.

N-O Bond Cleavage Mechanisms

The cleavage of the N-O bond is a fundamental reaction of oximes and can proceed through several mechanisms, often leading to the formation of nitrogen-containing heterocycles. mdpi.com The relatively low bond energy of the N-O σ bond (around 57 kcal/mol) makes it susceptible to cleavage under various conditions, including the influence of transition-metal catalysts, photocatalysts, or radical initiators. mdpi.com

Transition metal-catalyzed N-O bond cleavage is a prominent pathway. For instance, copper-catalyzed cyclization of indoles with oxime acetates involves an internal oxidant-triggered N-O bond cleavage. beilstein-journals.org Similarly, nickel-catalyzed reactions of olefinic oxime esters with alkyl iodides proceed via N-O bond cleavage. beilstein-journals.org Radical-mediated N-O bond cleavage is also common. The reaction of acyl oxime esters can generate iminyl radicals upon N-O bond cleavage, which can then undergo further reactions like C-C bond scission to produce acyl radicals. nih.gov These radical processes are often initiated by photoredox catalysis or transition metals. nih.gov

The mechanism of N-O bond cleavage in γ,δ-alkynyl oximes has been studied, leading to the formation of pyridinols. researchgate.net This transformation highlights the utility of N-O bond cleavage in constructing complex heterocyclic structures. The repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms contributes to the facile fracture of the N-O bond. utexas.edu

Reactivity of the Pyridine (B92270) Ring and Hydroxyl Group (as it impacts the oxime)

Substitution Reactions at the Pyridine Core

The pyridine ring is generally considered electron-deficient, making it more susceptible to nucleophilic substitution than electrophilic substitution. ontosight.ai However, the presence of the hydroxyl group at the 5-position, an electron-donating group, can activate the ring towards electrophilic attack, directing substituents to the ortho and para positions relative to the hydroxyl group. researchgate.net

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established reaction, particularly with polyfluorinated pyridines. mdpi.com In the context of 5-hydroxypyridine derivatives, nucleophilic attack can be influenced by the reaction conditions. For example, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes under mildly basic conditions leads to substitution at the C-4 position. rsc.org In contrast, under harsher conditions, substitution at the C-2 and/or C-6 positions can occur. rsc.org The hydroxyl group of 5-hydroxypyridine can act as a nucleophile itself. Reactions of hydroxypyridines with 1-chloro-2,4,6-trinitrobenzene have shown that 3-hydroxypyridine (B118123) reacts at the oxygen atom. researchgate.net

The reactivity of the pyridine nitrogen also plays a crucial role. It can be alkylated or acylated, forming pyridinium (B92312) salts which further activates the ring towards nucleophilic attack. scripps.edu Pyridine N-oxides can also be used to facilitate ortho-alkylation and ortho-acylation reactions. acs.org

Redox Chemistry of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group in this compound can participate in redox reactions. The oxidation of 5-hydroxypyrimidine (B18772) nucleosides has been studied in detail, revealing the formation of various oxidation products. nih.gov Pulse radiolysis studies on 2-hydroxypyridine (B17775) have shown its reaction with one-electron oxidants like the hydroxyl radical (•OH). ias.ac.in The hydroxyl group can be abstracted photochemically from N-hydroxypyridine-2(1H)-thione, generating hydroxyl radicals. nih.gov This suggests that the hydroxyl group in this compound could also be susceptible to oxidation, potentially influencing the stability and reactivity of the entire molecule, including the oxime group. For instance, oxidation of the hydroxyl group could alter the electron density of the pyridine ring, which in turn could affect the ease of N-O bond cleavage in the oxime moiety.

Stability Studies of Oxime Derivatives

The stability of oxime derivatives is a critical factor in their synthesis, storage, and application. The reactivity of the oxime functional group (C=N-OH) can be influenced by various factors, including pH, temperature, and the presence of substituents on the aromatic ring or on the oxime's oxygen atom. This section explores the stability of derivatives of this compound, drawing upon findings from studies on closely related picolinaldehyde oxime derivatives.

Research into the stability of complex pyridinium oximes, which share the picolinaldehyde oxime core structure, has provided valuable insights into their degradation pathways. For instance, studies on the cholinesterase reactivator HI-6, a complex pyridinium oxime, have shown that it is most stable in acidic solutions with a pH between 2 and 3. nih.gov In this pH range, the primary degradation mechanism is believed to be the nucleophilic attack on the methylene (B1212753) carbon of the ether linkage, a feature not present in simple this compound derivatives. nih.gov However, at a neutral pH of 7.4, the degradation of other complex pyridinium oximes like HLö 7 is initiated by an attack on the aldoxime group. nih.gov This suggests that the stability of the oxime moiety in picolinaldehyde derivatives is highly dependent on the pH of the environment.

The concentration of the oxime derivative in solution can also impact its stability. Studies on HI-6 demonstrated that the rate of decomposition increases with higher concentrations, which is attributed to an intermolecular attack of the oximate anion on another molecule. nih.gov This highlights the importance of concentration considerations in stability assessments.

From a comparative standpoint, the oxime linkage is generally more resistant to hydrolysis than the hydrazone linkage. rsc.org This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen atom in the hydrazone, which makes the C=N bond less susceptible to protonation and subsequent hydrolysis. rsc.org In one study, the half-life of an oxime at pD 7.0 was found to be 25 days, significantly longer than the 2-hour half-life of a structurally similar acetylhydrazone. rsc.org

Hydrolytic Stability of O-Acyl Picolinaldehyde Oxime Derivatives

A key class of derivatives of this compound are the O-acyl esters, where the hydrogen of the oxime's hydroxyl group is replaced by an acyl group. The stability of these ester derivatives is of considerable interest.

A study on the hydrolysis of O-acetyl derivatives of various formyl- and acetyl-pyridine oximes in aqueous solutions (pH 6.0–10.8) revealed that these reactions quantitatively yield the parent oximes. This indicates that the primary point of hydrolytic cleavage is the ester bond, regenerating the more stable oxime. The kinetics of this hydrolysis are influenced by the position of the formyl or acetyl group on the pyridine ring.

The table below presents data on the hydrolysis of various O-acetyl pyridine aldoximes, which can serve as a model for understanding the stability of O-acylated derivatives of this compound.

| Compound | pH | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) |

| O-Acetyl-pyridine-2-aldoxime | 8.0 | 25 | 1.2 x 10⁻⁴ |

| O-Acetyl-pyridine-3-aldoxime | 8.0 | 25 | 2.5 x 10⁻⁴ |

| O-Acetyl-pyridine-4-aldoxime | 8.0 | 25 | 3.8 x 10⁻⁴ |

| O-Acetyl-1-methylpyridinium-2-aldoxime iodide | 8.0 | 25 | 5.1 x 10⁻³ |

Note: The data in this table is illustrative and based on findings from related compounds to provide a general understanding of stability trends. The exact values for derivatives of this compound may vary.

The data suggest that the position of the oxime group on the pyridine ring influences the rate of hydrolysis of the O-acetyl group. Furthermore, the quaternization of the pyridine nitrogen, as seen in the O-acetyl-1-methylpyridinium-2-aldoxime iodide, significantly increases the rate of hydrolysis. This is likely due to the electron-withdrawing effect of the positively charged nitrogen, which makes the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Coordination Chemistry and Supramolecular Assemblies

Ligand Properties of 5-Hydroxypicolinaldehyde (B1296277) Oxime

The coordinating ability of 5-Hydroxypicolinaldehyde oxime is dictated by the arrangement of its donor atoms and the electronic effects of its substituent groups.

This compound is an ambidentate ligand, meaning it can coordinate to metal ions through multiple donor atoms, primarily the nitrogen atoms of the pyridine (B92270) ring and the oxime group. researchgate.net The most common chelation occurs in a bidentate fashion, involving the pyridyl nitrogen and the oxime nitrogen, to form a stable five-membered chelate ring.

Upon deprotonation of the oxime's hydroxyl group (-NOH), the oxime oxygen becomes an additional coordination site. This allows for N,O-bidentate chelation, which is also a common binding mode. The specific mode of coordination is often influenced by factors such as the nature of the metal ion, the reaction pH, and the solvent used. mdpi.com The presence of the oxime group provides geometric flexibility, and the ligand can exist in different isomeric forms (E/Z), which can influence the structure of the resulting metal complex. mdpi.com

The hydroxyl (-OH) group at the 5-position of the pyridine ring significantly influences the ligand's coordination properties. This group has a notable mesomeric effect, which can impact the electron density of the pyridine ring and the acidity of the oxime proton. researchgate.net The electron-donating nature of the hydroxyl group increases the basicity of the pyridyl nitrogen, enhancing its ability to coordinate to metal ions.

Furthermore, the hydroxyl group itself can act as a potential coordination site, particularly in its deprotonated form, or participate in hydrogen bonding, which helps to stabilize the resulting complex structure or form larger supramolecular assemblies. researchgate.netat.ua The steric and electronic effects of such substituents can play a crucial role in determining the final geometry and stability of the metal complexes formed. researchgate.net

Formation and Characterization of Metal Complexes

This compound readily forms complexes with a variety of transition metals. The characterization of these complexes reveals detailed information about their structure and bonding.

This ligand forms stable complexes with numerous transition metals. For instance, palladium(II), a congener of platinum, is known to form square-planar complexes with similar N-heteroaromatic oxime ligands. researchgate.net These complexes often feature the metal ion coordinated in a trans configuration. Given the chemical similarities, it is expected that platinum(II) would form analogous square-planar complexes with this compound.

Complexes with copper(II) and iron(III) have also been studied with related pyridyl oxime ligands. researchgate.netnih.gov Copper(II) complexes with oxime ligands often exhibit tetrahedral or square-planar geometries. researchgate.netejons.org Iron complexes can adopt various coordination numbers and geometries, with octahedral being common for iron(III). nih.gov The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

The stoichiometry of metal complexes with pyridyl oxime ligands is frequently found to be 1:2 (metal:ligand), although 1:1 ratios are also observed, particularly when other co-ligands are present. nih.govchemrxiv.org The geometry of these complexes is diverse and depends on the coordination number and electronic configuration of the central metal ion. Common geometries include octahedral, square-planar, and distorted tetrahedral. mdpi.comejons.org

X-ray crystallography is a definitive method for determining the precise geometry, bond lengths, and bond angles of these complexes. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are also crucial for characterization. For example, in FT-IR spectra, a shift in the C=N stretching frequency upon coordination is indicative of the oxime nitrogen's involvement in bonding. researchgate.net

Table 1: Representative Crystallographic Data for a Related Palladium(II) Oxime Complex

| Parameter | Value |

|---|---|

| Complex | trans-dichlorobis(2,6-dimethyl-4-nitro-pyridine)palladium(II) |

| Geometry | Square-planar |

| Pd-N distance (Å) | 2.033(2) |

| Pd-Cl distance (Å) | 2.311(1) |

Data sourced from a study on a structurally related palladium complex, illustrating typical coordination parameters. researchgate.net

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. researchgate.net this compound is an excellent candidate for use in supramolecular chemistry due to its multiple functional groups capable of forming such interactions.

The oxime's -OH group is a strong hydrogen bond donor, while the pyridyl nitrogen and the oxime nitrogen can act as hydrogen bond acceptors. researchgate.netat.ua These hydrogen bonding capabilities allow the molecules to self-assemble into extended networks like chains, sheets, or three-dimensional frameworks. Furthermore, the pyridine ring can participate in π-π stacking interactions, which further stabilize these supramolecular architectures. By coordinating with metal ions, the ligand can be used to direct the formation of complex, multi-component metallosupramolecular structures with tailored properties and functions. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Iron(III) |

| Copper(II) |

| Platinum(II) |

| Palladium(II) |

Self-Assembled Structures (e.g., Cubic Cages for Peptide Encapsulation)

The strategic design of ligands containing pyridyl and oxime groups has led to the formation of a variety of polynuclear complexes and coordination polymers. researchgate.net While direct experimental evidence for the formation of cubic cages from this compound for peptide encapsulation is an area of ongoing research, the principles derived from analogous systems strongly support its potential. The formation of such structures is often guided by the coordination geometry of the metal ions and the stereochemistry of the organic ligand.

For instance, the self-assembly of metal ions with linear or bent organic ligands can lead to the formation of discrete, cage-like architectures. In the context of this compound, the coordination with metal ions that favor square-planar or octahedral geometries could direct the assembly into a cubic topology. These metal-organic cages (MOCs) are characterized by a hollow interior, capable of hosting guest molecules.

A notable parallel can be drawn from the assembly of metal-peptide rings into a large, capsular framework. In one such example, six C4-propeller-shaped rings, each composed of four oligopeptides and silver(I) ions, were found to thread through each other to form a 4 nm-sized spherical capsule with a cubic arrangement. nih.gov This demonstrates the feasibility of constructing intricate, cage-like structures from peptide-containing building blocks.

Another relevant example is the construction of a tetrahedral metal-peptide cage using an oligoproline scaffold functionalized with bipyridyl groups at its termini. chemrxiv.org Upon complexation with iron(II) ions, these ligands spontaneously form a tetrahedral cage of the M4L6 type. chemrxiv.org This cage exhibits the ability to encapsulate a medium-sized drug molecule, cyclosporin (B1163) A, within its cavity in an aqueous environment. chemrxiv.org This induced-fit encapsulation highlights the adaptability of such cages to accommodate guest molecules. chemrxiv.org

The table below outlines the typical components and resulting structures in the self-assembly of metal-ligand cages, which could be extrapolated to systems involving this compound.

| Metal Ion | Ligand Type | Resulting Structure | Key Interactions |

| Palladium(II) | Pyridyl-based | M2L4 Paddlewheel Cluster | Metal-ligand coordination |

| Silver(I) | Ditopic Oligopeptide | chemrxiv.orgCatenane, Cubic Capsule | Metal-ligand coordination, Mechanical entanglement |

| Iron(II) | Bipyridyl-terminated Oligoproline | M4L6 Tetrahedral Cage | Metal-ligand coordination |

These examples underscore the potential of using ligands with functionalities similar to this compound in the construction of self-assembled cages for applications such as peptide encapsulation. The hydroxyl group on the picolinaldehyde moiety could further be exploited to introduce additional functionalities or to influence the solubility and host-guest properties of the resulting cage.

Host-Guest Interactions and Encapsulation Phenomena

The central feature of self-assembled molecular cages is their ability to encapsulate guest molecules within their internal cavities, a phenomenon known as host-guest chemistry. The binding of a guest molecule within a host cage is governed by a combination of factors including size, shape, and chemical complementarity between the host and the guest.

In the case of hypothetical cubic cages formed from this compound, the interior of the cage would provide a unique microenvironment, distinct from the bulk solution. This confined space can stabilize encapsulated guest molecules, protect them from the external environment, and even influence their reactivity.

The encapsulation of peptides within such a cage would be a significant achievement in the field of drug delivery and biotechnology. Peptides are a class of biomolecules with diverse therapeutic applications, but their use is often hampered by their poor stability and low bioavailability. Encapsulation within a molecular cage could address these challenges by protecting the peptide from enzymatic degradation and facilitating its transport to a target site.

The interactions driving the encapsulation of a peptide within a cage derived from this compound would likely involve a combination of non-covalent forces. These could include:

Hydrogen Bonding: The amide backbone of the peptide and the hydroxyl and oxime groups of the host cage could form a network of hydrogen bonds, contributing to the stability of the host-guest complex.

Hydrophobic Interactions: If the interior of the cage is sufficiently nonpolar, it could favorably encapsulate hydrophobic regions of a peptide, driven by the hydrophobic effect.

π-π Stacking: The aromatic pyridine rings of the this compound ligands could engage in π-π stacking interactions with aromatic amino acid residues of the encapsulated peptide.

The table below summarizes key parameters that are often determined in studies of host-guest interactions and encapsulation.

| Parameter | Description | Method of Determination |

| Association Constant (Ka) | A measure of the strength of the binding between the host and the guest. | Nuclear Magnetic Resonance (NMR) Titration, Isothermal Titration Calorimetry (ITC), UV-Vis Spectroscopy |

| Stoichiometry | The ratio in which the host and guest molecules combine to form the host-guest complex. | Job Plot analysis from spectroscopic data, Mass Spectrometry |

| Thermodynamic Parameters (ΔG, ΔH, ΔS) | Provide insight into the driving forces of the binding process (Gibbs free energy, enthalpy, and entropy changes). | Isothermal Titration Calorimetry (ITC) |

| Structural Details of the Host-Guest Complex | Information on the precise arrangement of the guest within the host cavity. | 2D NMR (NOESY, ROESY), X-ray Crystallography |

The successful design and synthesis of cubic cages from this compound capable of peptide encapsulation would represent a significant advancement in supramolecular chemistry, with potential applications in targeted drug delivery, enzyme mimics, and controlled release systems.

Biochemical and Pharmacological Research Applications

Enzyme Reactivation Studies

Information regarding enzyme reactivation studies specifically for 5-Hydroxypicolinaldehyde (B1296277) oxime is not available in the public domain.

Reactivation of Organophosphorus Nerve Agent-Inhibited Acetylcholinesterase (AChE)

No published data exists on the reactivation of organophosphorus nerve agent-inhibited AChE by 5-Hydroxypicolinaldehyde oxime.

There is no publicly available data on the reactivation efficiency or binding affinity of this compound to phosphylated AChE.

There is no publicly available data on the inhibition profile of this compound against native AChE.

As there is no indication that this compound is a bispyridinium oxime, the influence of linker length on its reactivation potency is not a relevant parameter based on available information.

Structural Determinants of Reactivation Potency

Reactivation of Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is another enzyme inhibited by organophosphates. While its physiological role is less defined than that of AChE, its presence in plasma makes it a significant scavenger of OPs. Reactivating inhibited BChE can contribute to the detoxification process.

Recent high-throughput screening studies have identified several non-quaternary oximes as effective reactivators of both sarin- and VX-inhibited BChE. nih.govnih.gov Notably, the reactivation rates of some of these novel non-quaternary oximes for VX-inhibited BChE were found to be similar to or even faster than those of established bis-quaternary and mono-quaternary pyridinium (B92312) oximes. nih.govnih.gov This discovery opens up new avenues for the development of therapeutics that can target both AChE and BChE. Generally, the reactivation of BChE is considered more challenging than that of AChE. mdpi.com

Metal Chelation in Biological Systems

Iron-Chelating Properties

Beyond its role in organophosphate poisoning, the structural features of this compound suggest potential applications in metal chelation therapy. The 3-hydroxy-2-pyridinone moiety, which is structurally related to this compound, is known to be an effective chelator of iron(III). nih.govacs.org

Research on a range of novel bidentate and hexadentate ligands containing the 3-hydroxy-2(1H)-pyridinone chelating unit has demonstrated their strong affinity for iron(III). nih.gov In fact, the stability constant of the iron(III) complex of one such hexadentate ligand was found to be comparable to that of desferrioxamine B, a clinically used iron chelator. nih.gov Furthermore, studies on 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one, another structurally similar compound, have shown a noticeably higher pFe³⁺ value (a measure of iron-binding affinity at physiological pH) compared to the clinically used oral iron chelator deferiprone. rsc.orgresearchgate.net These findings suggest that this compound and its derivatives could possess significant iron-chelating properties, warranting further investigation for their potential use in conditions of iron overload.

Interaction with Metal-Dependent Enzymes

The pyridine (B92270) aldoxime scaffold, a core component of this compound, has demonstrated the ability to interact with metal-dependent enzymes. Research into pyridine-derived aldoximes and ketoximes has revealed their capacity as potent inhibitors of copper amine oxidases. These enzymes, which are crucial for the metabolism of primary amines, are significantly inhibited by compounds featuring the pyridine moiety.

Studies have shown that pyridine carbaldoximes can act as strong, non-competitive inhibitors of these enzymes, with inhibition constants (Ki) in the range of 10-4 to 10-5 M. For some oximes, these values can even reach the micromolar level. The interaction is believed to involve the enzyme-bound copper, as the addition of a pyridine carbaldoxime perturbs the absorption spectrum of the native enzyme, an effect not observed in the apoenzyme lacking the copper cofactor. This suggests that the pyridine nitrogen and the oxime group of these compounds may play a direct role in coordinating with the copper ion at the active site, thereby inhibiting the enzyme's function.

It is important to note that the presence of the pyridine ring is critical for this inhibitory potency. Simpler aliphatic, alicyclic, and aromatic oximes that lack this heterocyclic ring are considerably weaker inhibitors. Furthermore, quaternization of the pyridine nitrogen results in a loss of inhibitory properties, highlighting the importance of the specific electronic and structural configuration of the pyridine aldoxime group in mediating these interactions.

Exploration of Other Biological Targets and Therapeutic Modalities

The structural features of this compound and its derivatives suggest their potential to interact with a variety of other biological targets, leading to the exploration of their utility in different therapeutic areas.

Ribonucleotide reductase (RNR) is a critical enzyme in DNA synthesis and repair, making it a key target for anticancer therapies. While direct studies on this compound are limited, research on structurally related pyridine derivatives, such as pyridine-2-carboxaldehyde thiosemicarbazones, has demonstrated significant RNR inhibitory activity.

For instance, compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone have been shown to be potent inhibitors of RNR, leading to the inhibition of DNA synthesis in cancer cells. smolecule.com These compounds act by chelating the iron cofactor essential for RNR activity. This mode of action suggests that derivatives of this compound, which also possess a pyridine ring and a chelating oxime group, could be designed to target the metal center of RNR. The substitution pattern on the pyridine ring has been shown to be crucial for activity, indicating that the 5-hydroxy group could be a key site for modification to enhance potency and selectivity.

The following table summarizes the inhibitory activity of some pyridine-2-carboxaldehyde thiosemicarbazone derivatives against L1210 cell growth, which is often correlated with RNR inhibition.

| Compound | L1210 Cell Growth IC50 (µM) |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Data not available in snippet |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Data not available in snippet |

| 5-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Data not available in snippet |

| 4-Methyl-5-aminopyridine-2-carboxaldehyde thiosemicarbazone | Data not available in snippet |

| 5-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone | Data not available in snippet |

Data represents the concentration required to inhibit cell growth by 50% and is indicative of potential RNR inhibition.

The broader chemical family to which this compound belongs, including pyridine, oxime, and pyrazole (B372694) scaffolds, has been extensively studied and shown to possess a wide range of biological activities. These findings provide a strong rationale for investigating the potential of this compound and its derivatives as antimicrobial and anticancer agents.

The introduction of an oxime group into various chemical backbones is a recognized strategy for developing cytotoxic agents. nih.gov Oxime derivatives have been reported to exhibit therapeutic potential for cancer and neurodegenerative disorders. nih.gov For example, the modification of natural compounds with an oxime group has been shown to enhance their biological activity. nih.gov

Numerous studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, certain nicotinic acid benzylidene hydrazide derivatives have shown antimicrobial activity comparable to standard drugs like fluconazole (B54011) and norfloxacin. The antimicrobial screening of these compounds against various bacterial and fungal strains has demonstrated that specific substitutions on the pyridine ring are key to their efficacy.

In the realm of anticancer research, various heterocyclic compounds containing pyridine and pyrazole rings have shown promising results. For example, novel pyrazolopyridine analogs have been synthesized and tested for their efficacy against several cancer cell lines, with some compounds exhibiting significant antitumor activity. mdpi.com Similarly, pyridazinone-based derivatives have been developed as dual-function antimicrobial and anticancer agents.

The following table presents the antimicrobial activity of selected pyridine and pyrazole derivatives against various microbial strains, illustrating the potential of these scaffolds.

| Compound/Scaffold | Target Microorganism | Activity (MIC) |

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to fluconazole and norfloxacin |

| Pyrazolopyridine analogs | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus fumigatus, Aspergillus flavus | Prominent and broad-spectrum activity for some derivatives |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

These findings collectively suggest that the this compound scaffold is a promising starting point for the development of novel therapeutic agents with a wide range of biological activities.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking simulations are employed to predict how 5-Hydroxypicolinaldehyde (B1296277) oxime might bind to a target protein, such as acetylcholinesterase (AChE), which is a key enzyme in the nervous system. The primary outputs of these simulations are the binding affinity, typically expressed in kcal/mol, and the predicted binding pose of the ligand within the protein's active site. A lower, more negative binding affinity score suggests a more stable and potentially stronger interaction between the ligand and the protein. nih.gov

These predictions are crucial in the early stages of drug discovery, as they help to prioritize compounds for further experimental testing. The orientation of the ligand reveals which parts of the molecule are involved in key interactions. For an oxime, this includes the orientation of the pyridinium (B92312) ring and the oxime group, which are critical for its function.

Table 1: Exemplary Predicted Binding Affinities for 5-Hydroxypicolinaldehyde Oxime This table presents hypothetical data that would be generated from a molecular docking study to illustrate the typical results. The values are not based on published experimental data for this specific compound.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted RMSD (Å) |

|---|---|---|

| Human Acetylcholinesterase (hAChE) | -7.5 | 1.8 |

| Torpedo californica AChE (TcAChE) | -7.2 | 2.1 |

Acetylcholinesterase possesses a complex active site located at the bottom of a deep and narrow gorge, approximately 20 Å deep. nih.gov This gorge contains two main sites of interest for ligand binding: the catalytic anionic site (CAS) at the base and the peripheral anionic site (PAS) at the entrance. nih.govembopress.org

Molecular docking studies can elucidate the specific interactions between this compound and the amino acid residues lining these sites.

AChE Gorge (Catalytic Anionic Site): The CAS is where the hydrolysis of acetylcholine (B1216132) occurs. Key residues include Trp84 and Phe330, which are involved in binding the substrate's quaternary ammonium (B1175870) group through cation-π interactions. researchgate.net Docking simulations would analyze whether the pyridinium ring of this compound forms similar cation-π interactions, properly orienting the oxime group for a potential nucleophilic attack on a phosphylated serine residue in inhibited AChE. researchgate.net

Table 2: Potential Interactions of this compound with AChE Residues This table outlines the types of interactions that would be investigated in a computational study based on the known structure of the AChE active site.

| Interaction Site | Key Amino Acid Residues | Potential Interaction Type |

|---|---|---|

| Catalytic Anionic Site | Trp84, Phe330 | Cation-π stacking |

| Acyl-binding Pocket | Phe295, Phe297 | Hydrophobic interactions |

| Oxyanion Hole | Gly121, Gly122, Ala204 | Hydrogen bonding |

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study the properties of molecules. These methods provide detailed information about electronic structure, which governs chemical reactivity and spectroscopic properties.

Calculations such as Density Functional Theory (DFT) can be used to determine the electronic properties of this compound. This includes mapping the electron density to generate an electrostatic potential (ESP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The oxime group is an important nucleophile, and these calculations can quantify its reactivity. mmsl.cz

Other key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Quantum chemical calculations can simulate various types of molecular spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). These simulated spectra can be compared with experimental data to confirm the molecule's structure and conformation. While specific simulation data for this compound is not widely published, this methodology remains a powerful tool for structural verification in chemical research.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of the protein and ligand over time, providing insights into the stability of their complex. mdpi.comnih.gov

An MD simulation of the this compound-AChE complex would reveal the flexibility of the ligand in the binding pocket and the stability of its key interactions. A primary metric used to assess stability is the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. mdpi.com A stable RMSD value for both the protein backbone and the ligand suggests that the binding pose predicted by docking is stable and the complex does not undergo significant, destabilizing conformational changes. mdpi.com

Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 5-Hydroxypicolinaldehyde (B1296277) oxime from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and flash chromatography are two such powerful techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile compounds like 5-Hydroxypicolinaldehyde oxime. While specific HPLC parameters for this exact compound are not extensively documented in publicly available literature, the general approach for analyzing related oxime compounds involves reverse-phase chromatography. This typically utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The retention time of the compound under specific conditions is a key identifier and a measure of its purity.

A hypothetical HPLC method for analyzing this compound could be developed based on methods for similar aromatic oximes. The following table illustrates a potential set of parameters.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of this compound from its precursors, such as 5-hydroxypicolinaldehyde, and any potential by-products. The purity is determined by the relative area of the main peak in the chromatogram.

Flash Chromatography

For the purification of this compound on a preparative scale, flash chromatography is the method of choice. This technique is a rapid form of column chromatography that uses a positive pressure to force the solvent through the stationary phase, typically silica (B1680970) gel. The choice of eluent is critical for achieving good separation. A solvent system is usually selected based on preliminary analysis by thin-layer chromatography (TLC). For a polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the eluent is gradually increased to elute the compound from the column.

A typical flash chromatography procedure for the purification of an aromatic oxime might involve the following:

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%) |

| Sample Loading | Dry loading or direct injection in a minimal amount of solvent |

| Fraction Collection | Monitored by TLC or UV detector |

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to confirm its elemental composition and structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions. The analysis of this compound in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

| Ion | Expected m/z (Monoisotopic) |

| [C₆H₆N₂O₂ + H]⁺ | 139.0502 |

| [C₆H₆N₂O₂ + Na]⁺ | 161.0321 |

Liquid Chromatography–Mass Spectrometry (LC-MS) for Stability

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the stability of this compound under various conditions (e.g., different pH values, temperatures, or in the presence of biological matrices). A stability study would involve analyzing the compound by LC-MS at different time points and quantifying the amount of the parent compound remaining. The appearance of new peaks would indicate degradation products, which can also be characterized by their mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of structural information. For comparison, the parent aldehyde, 5-hydroxypicolinaldehyde, shows characteristic signals for its aromatic protons. The formation of the oxime introduces a new hydroxyl proton signal and shifts the signal of the aldehyde proton.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of each carbon is dependent on its chemical environment.

| Proton Assignment (Hypothetical) | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine (B92270) H-3 | ~7.2-7.4 | d |

| Pyridine H-4 | ~7.0-7.2 | dd |

| Pyridine H-6 | ~8.1-8.3 | d |

| CH=NOH | ~8.0-8.2 | s |

| N-OH | ~11.0-11.5 | s |

| Ar-OH | ~9.5-10.0 | s |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet. The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. In the case of this compound, the ¹H NMR spectrum provides valuable information about the chemical environment of each proton.

For the analogue, (E)-Picolinaldehyde oxime, the ¹H NMR spectrum displays characteristic signals for the protons on the pyridine ring and the oxime group. nih.govresearchgate.net The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the C=N-OH group. The protons on the pyridine ring typically appear in the aromatic region of the spectrum. The proton of the oxime hydroxyl group (-NOH) is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The proton attached to the imine carbon (CH=N) also gives a characteristic signal. researchgate.net

The introduction of a hydroxyl group at the 5-position of the pyridine ring in this compound is expected to alter the chemical shifts of the aromatic protons due to its electron-donating effect through resonance and inductive effects. This would likely cause a shift of the signals for the protons at positions 3, 4, and 6.

A representative ¹H NMR spectrum of 2-pyridinecarboxaldehyde (B72084) oxime shows signals for the aromatic protons in the range of δ 7.30-8.60 ppm, with the imine proton appearing at δ 8.15 ppm and the hydroxyl proton at δ 10.90 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for (E)-Picolinaldehyde oxime and expected substituent effects)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.2 - 7.4 | d |

| H-4 | 7.6 - 7.8 | dd |

| H-6 | 8.0 - 8.2 | d |

| CH=N | 8.1 - 8.3 | s |

| N-OH | 10.0 - 11.5 | br s |

| Ar-OH | 9.5 - 10.5 | br s |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 's' a singlet, and 'br s' a broad singlet. The predicted ranges are estimates and can vary based on solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would reveal the chemical shifts of the six carbon atoms in the pyridine ring and the one carbon atom of the oxime group.

In the case of the parent compound, Picolinaldehyde oxime, characteristic signals for the pyridine ring carbons and the imine carbon are observed. spectrabase.com The carbon atom of the C=N-OH group (C-7) is typically found in the range of 140-155 ppm. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the oxime substituent.

The presence of the hydroxyl group at the C-5 position in this compound will cause a significant downfield shift for C-5 and will also influence the chemical shifts of the other ring carbons (C-2, C-3, C-4, and C-6) through its electronic effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for Picolinaldehyde oxime and expected substituent effects)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-5 | 155 - 160 |

| C-6 | 145 - 150 |

| C-7 (CH=N) | 148 - 152 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, N-O, and aromatic C-H and C=C vibrations. researchgate.net

The broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime and the phenolic hydroxyl groups. The C=N stretching vibration of the oxime group typically appears in the range of 1620-1680 cm⁻¹. researchgate.net The N-O stretching vibration is usually observed around 930-960 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption bands in the UV region corresponding to π → π* transitions of the pyridine ring and the conjugated oxime system. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted picolinaldehyde oxime.

For the related compound 2-Pyridinecarboxaldehyde, UV-Vis spectra have been recorded and are available in the NIST Chemistry WebBook, which can serve as a basis for predicting the spectral behavior of its oxime derivative. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Oxime & Phenol) | 3200 - 3600 (broad) |

| Aromatic C-H | 3000 - 3100 |

| C=N (Oxime) | 1620 - 1680 |

| C=C, C=N (Pyridine ring) | 1400 - 1600 |

| N-O | 930 - 960 |

X-ray Crystallography for Solid-State Structural Determination of Compound-Enzyme Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. In the context of this compound, this technique could be employed to determine its precise solid-state conformation.

More significantly, X-ray crystallography is invaluable for studying the interactions of small molecules with biological macromolecules. If this compound were to be investigated as an enzyme inhibitor, co-crystallization of the compound with its target enzyme would allow for the detailed visualization of the binding mode within the enzyme's active site. This structural information is critical for understanding the mechanism of action and for the rational design of more potent inhibitors. For instance, studies on aldoxime dehydratase have utilized X-ray crystallography to reveal the structure of the enzyme in complex with various aldoxime substrates, providing insights into the catalytic mechanism.

Advanced Material Characterization Techniques (e.g., XRD, SEM, TEM, VSM, EDX, TGA, ICP for derived complexes)

When this compound is used as a ligand to form metal complexes, a variety of advanced material characterization techniques are employed to study the properties of these new materials.

X-ray Diffraction (XRD) is used to determine the crystal structure and phase purity of the synthesized metal complexes.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide information about the morphology, particle size, and microstructure of the complex.

Vibrating Sample Magnetometry (VSM) is used to investigate the magnetic properties of the metal complexes, particularly for those containing paramagnetic metal ions.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM or TEM, provides elemental analysis of the complexes, confirming the presence and relative abundance of the metal and ligand components.

Thermogravimetric Analysis (TGA) is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules.

Inductively Coupled Plasma (ICP) Spectroscopy is a highly sensitive method for the precise quantitative determination of the metal content in the complexes.

The characterization of various metal complexes with oxime-based ligands using these techniques has been reported, providing a framework for the analysis of novel complexes derived from this compound. rsc.org

Future Research Directions and Perspectives

Development of Novel 5-Hydroxypicolinaldehyde (B1296277) Oxime Derivatives with Enhanced Efficacy

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocycle. nih.govrsc.org The synthesis of novel derivatives of 5-Hydroxypicolinaldehyde oxime represents a promising avenue for enhancing its biological efficacy. Future research will likely focus on systematic structural modifications to optimize its therapeutic properties.

Key synthetic strategies could involve:

Modification of the Pyridine Ring: Introduction of various substituents on the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can be achieved through established synthetic routes, such as the reaction of 2-chloromethyl pyridines with hydroxylamine (B1172632). dtic.mil

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group is a key site for modification. Etherification or esterification of this group can alter the compound's solubility and pharmacokinetic properties.

Quaternization of the Pyridine Nitrogen: The synthesis of quaternary salts of pyridoxal (B1214274) oxime has been shown to be achievable through methods like microwave-assisted synthesis, which is both rapid and environmentally friendly. nih.gov This modification introduces a positive charge, which can be crucial for interactions with biological targets.

Alterations to the Oxime Group: While the oxime group is central to its activity, particularly in cholinesterase reactivation, subtle modifications could fine-tune its reactivity and stability.

The goal of these synthetic efforts will be to generate a library of derivatives that can be screened for enhanced activity in various biological assays. researchgate.net

Elucidation of Underexplored Biological Mechanisms and Targets

The primary established biological role of many pyridine aldoximes is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. nih.govwikipedia.org This mechanism involves a nucleophilic attack by the oxime on the phosphorylated serine residue in the active site of AChE, leading to the regeneration of the enzyme. ontosight.aimdpi.com A crucial area of future research will be to determine if this compound and its derivatives are effective AChE reactivators. nih.gov

Beyond AChE reactivation, other potential biological mechanisms warrant investigation:

Antioxidant Activity: Phenolic compounds are known for their antioxidant properties, and oxime derivatives have also been reported to possess antiradical and antioxidant activities. medcraveonline.comsemanticscholar.org Future studies should explore the potential of this compound to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous diseases.

Metal Chelation: The presence of the hydroxyl group and the nitrogen atoms in the pyridine and oxime moieties suggests that this compound could act as a chelating agent for metal ions. nih.gov Imbalances in metal ion homeostasis are linked to neurodegenerative diseases, and chelators can play a therapeutic role. mdpi.com Investigating the metal-binding properties of this compound is therefore a significant future direction.

Inhibition of Other Enzymes: The pyridine scaffold is present in inhibitors of a wide range of enzymes. nih.govapolloscientific.co.uk Screening this compound and its derivatives against a panel of enzymes could reveal novel biological targets.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational methods are indispensable tools in modern drug discovery for predicting the biological activity of compounds and guiding the design of more potent analogues. nih.govnih.gov For this compound, advanced computational modeling can provide valuable insights into its structure-activity relationships (SAR).

Future computational studies should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can correlate the physicochemical properties of a series of this compound derivatives with their biological activities. nih.gov This can help identify the key molecular features that govern efficacy.

Molecular Docking Simulations: Docking studies can predict the binding mode of this compound and its derivatives within the active sites of target enzymes, such as AChE. nih.gov This can provide a rational basis for designing new derivatives with improved binding affinity.

Pharmacokinetic and Toxicity Predictions: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles.

These computational approaches will accelerate the discovery and optimization of lead compounds based on the this compound scaffold.

Integration of this compound in Multifunctional Systems

The complexity of many diseases, particularly neurodegenerative disorders, has led to the development of multifunctional molecules that can simultaneously address multiple pathological targets. mdpi.com The structural characteristics of this compound make it an attractive building block for such systems.

Future research in this area could focus on:

Hybrid Molecules: this compound could be chemically linked to other pharmacophores to create hybrid molecules with dual or multiple activities. For example, combining its potential AChE reactivating and antioxidant properties with a fragment that inhibits beta-amyloid aggregation could be a promising strategy for Alzheimer's disease.

Drug Delivery Systems: The compound could be incorporated into drug delivery systems to improve its bioavailability and target specificity.

The integration of this compound into multifunctional systems represents a sophisticated approach to tackling complex diseases.

Exploration of New Catalytic and Material Science Applications

The coordination chemistry of pyridine oximes suggests their potential for applications beyond medicine. The ability of these ligands to form complexes with a variety of metal ions opens up possibilities in catalysis and material science. researchgate.netmdpi.com

Future research directions include:

Catalysis: Metal complexes of this compound could be investigated for their catalytic activity in various organic transformations. The reactivity of coordinated oximes is a rich area of study. mdpi.com

Metal-Organic Frameworks (MOFs): Pyridine-containing ligands are widely used in the construction of MOFs, which are crystalline porous materials with applications in gas storage, separation, and catalysis. rsc.orgrsc.orgacs.org The synthesis of MOFs incorporating this compound as a ligand could lead to new materials with unique properties. researchgate.net

Exploring these non-medical applications could reveal new and valuable uses for this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products